2-cyclopropyl-2-methanesulfonylacetic acid

Catalog No.
S6491301
CAS No.
1488033-28-8
M.F
C6H10O4S
M. Wt
178.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclopropyl-2-methanesulfonylacetic acid

CAS Number

1488033-28-8

Product Name

2-cyclopropyl-2-methanesulfonylacetic acid

Molecular Formula

C6H10O4S

Molecular Weight

178.2
2-Cyclopropyl-2-methanesulfonylacetic acid (CMSA), also known as cyclopropylglycine, is a non-proteinogenic amino acid with a cyclopropane ring and a methanesulfonyl group attached to the alpha carbon. It was first discovered in the early 1980s by pharmaceutical researchers, and since then, it has been studied extensively for its biological properties and potential applications in various fields.

CMSA is a white crystalline powder with a melting point of about 180°C. It has a molecular weight of 201.24 g/mol and a molecular formula of C7H11NO4S. CMSA is soluble in water, ethanol, and methanol, but it is insoluble in most organic solvents.

CMSA is usually synthesized by the nucleophilic addition of cyclopropylmethylamine to methanesulfonyl chloride, followed by hydrolysis of the resulting intermediate. The product is then purified by recrystallization or chromatography. Its structure can be characterized by various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Various analytical methods have been developed for the quantification of CMSA, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods are used to determine the purity and concentration of the compound in biological samples.

CMSA has been found to have a range of biological properties. It acts as a potent agonist of metabotropic glutamate receptors (mGluRs), which are involved in various physiological processes, such as learning and memory, pain sensing, and neuroprotection. CMSA has also been shown to enhance the efficacy of various drugs, such as antipsychotics and antidepressants. Furthermore, CMSA has been investigated for its potential applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease.

Although CMSA has been found to be safe and well-tolerated in preclinical studies, its toxicity and safety in human clinical trials still need to be evaluated further. It is essential to monitor the potential adverse effects of CMSA, such as liver and kidney toxicity, as well as drug-drug interactions.

CMSA has been used extensively in scientific experiments as a research tool, especially in studies on mGluRs and neuropharmacology. It has been used to investigate the role of mGluRs in various diseases, such as Parkinson's disease, epilepsy, and anxiety disorders. CMSA has also been used to develop novel drugs and treatment strategies for these disorders, such as mGluR modulators and allosteric activators.

Currently, the research on CMSA is focused on its mechanism of action at the molecular level, as well as its potential applications in various fields, such as drug discovery, neuroscience, and medicinal chemistry. New methods for synthesizing CMSA and its derivatives are also being developed, aiming to improve its pharmacological properties and therapeutic potential.

CMSA has potential implications in various fields of research and industry. In drug discovery, it can be used to develop new drugs that target mGluRs and other molecular targets. In neuroscience, CMSA can be used to investigate the role of mGluRs in neurodegenerative diseases and psychiatric disorders. In medicinal chemistry, CMSA can be used as a building block to create new compounds with improved pharmacological properties. Furthermore, CMSA and its derivatives can be used in various industrial applications, such as polymer synthesis, flavor and fragrance production, and agricultural chemistry.

Although CMSA has shown promising results in preclinical studies, there are still limitations that need to be addressed. For example, the pharmacokinetics and pharmacodynamics of CMSA need to be further understood to optimize its dosing and administration. Moreover, more studies are needed to evaluate the efficacy and safety of CMSA in human clinical trials. Future research on CMSA should also focus on exploring its potential applications in new fields, such as cancer research, immunology, and synthetic biology.
The Future Directions for CMSA:
1. Development of novel CMSA derivatives with improved pharmacological properties, such as selectivity, potency, and bioavailability.
2. Investigation of the structural basis for the binding of CMSA to mGluRs, aiming to identify new allosteric sites and modulators.
3. Development of CMSA-based drugs for the treatment of cancer, immunological disorders, and metabolic disorders.
4. Investigation of the role of CMSA in epigenetic regulation and RNA modification, aiming to discover new mechanisms for controlling gene expression.
5. Development of CMSA-based biosensors for the detection of neurotransmitters and other signaling molecules in living cells and tissues.
6. Exploration of the potential therapeutic applications of CMSA in emerging fields, such as synthetic biology, bioinformatics, and nanoscience.
7. Integration of CMSA into multi-target drug discovery approaches to develop more effective and safe drugs for complex diseases.
8. Development of new analytical methods for the quantification and detection of CMSA in complex biological matrices, such as serum, plasma, and cerebrospinal fluid.
9. Investigation of the potential environmental impact of CMSA and its derivatives, aiming to develop more sustainable and eco-friendly synthesis and production methods.
10. Collaboration among scientists and industry partners to accelerate the translation of CMSA research into clinical applications and commercial products.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types